molecular formula C9H15F3N2 B13957000 1-cyclopropyl-N-(trifluoromethyl)piperidin-3-amine

1-cyclopropyl-N-(trifluoromethyl)piperidin-3-amine

Cat. No.: B13957000
M. Wt: 208.22 g/mol
InChI Key: IGYZYBBCZQXFJW-UHFFFAOYSA-N
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Description

1-cyclopropyl-N-(trifluoromethyl)piperidin-3-amine is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine that is widely used as a building block in organic synthesis and medicinal chemistry. The presence of the cyclopropyl and trifluoromethyl groups in this compound adds unique chemical properties, making it a valuable molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopropyl-N-(trifluoromethyl)piperidin-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The specific methods can vary depending on the desired scale and application.

Chemical Reactions Analysis

Types of Reactions

1-cyclopropyl-N-(trifluoromethyl)piperidin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 1-cyclopropyl-N-(trifluoromethyl)piperidin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, modulating their activity, and influencing various biochemical processes. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-cyclopropyl-N-(trifluoromethyl)piperidin-3-amine is unique due to the presence of both cyclopropyl and trifluoromethyl groups, which impart distinct chemical properties. These groups enhance the compound’s stability, lipophilicity, and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C9H15F3N2

Molecular Weight

208.22 g/mol

IUPAC Name

1-cyclopropyl-N-(trifluoromethyl)piperidin-3-amine

InChI

InChI=1S/C9H15F3N2/c10-9(11,12)13-7-2-1-5-14(6-7)8-3-4-8/h7-8,13H,1-6H2

InChI Key

IGYZYBBCZQXFJW-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2CC2)NC(F)(F)F

Origin of Product

United States

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